molecular formula C13H19NO2 B2613412 Tert-butyl 1-ethynyl-7-azabicyclo[2.2.1]heptane-7-carboxylate CAS No. 2167699-28-5

Tert-butyl 1-ethynyl-7-azabicyclo[2.2.1]heptane-7-carboxylate

Cat. No.: B2613412
CAS No.: 2167699-28-5
M. Wt: 221.3
InChI Key: SVBWRVMMLNUNLT-UHFFFAOYSA-N
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Description

Tert-butyl 1-ethynyl-7-azabicyclo[221]heptane-7-carboxylate is a complex organic compound with the molecular formula C13H19NO2 It belongs to the class of azabicyclo compounds, which are known for their unique bicyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-ethynyl-7-azabicyclo[221]heptane-7-carboxylate typically involves multiple steps, starting from readily available precursors One common method involves the alkylation of 7-azabicyclo[22The reaction conditions often require the use of palladium catalysts and copper co-catalysts under an inert atmosphere .

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process is carefully controlled to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-ethynyl-7-azabicyclo[2.2.1]heptane-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the ethynyl group to an ethyl group.

    Substitution: Nucleophilic substitution reactions can occur at the tert-butyl ester group, often using strong nucleophiles like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Ethyl derivatives.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 1-ethynyl-7-azabicyclo[2.2.1]heptane-7-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of novel organic compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its bicyclic structure can mimic certain natural products, making it useful in the study of enzyme-substrate interactions and receptor binding studies.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its structural features may contribute to the development of new drugs, particularly those targeting the central nervous system.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 1-ethynyl-7-azabicyclo[2.2.1]heptane-7-carboxylate involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the azabicyclo structure can fit into hydrophobic pockets, enhancing binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 1-(hydroxymethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate
  • Tert-butyl 1-ethynyl-7-azabicyclo[2.2.1]heptane-7-carboxylate

Uniqueness

Compared to similar compounds, this compound stands out due to its ethynyl group, which imparts unique reactivity and binding properties. This makes it particularly useful in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules.

Properties

IUPAC Name

tert-butyl 1-ethynyl-7-azabicyclo[2.2.1]heptane-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-5-13-8-6-10(7-9-13)14(13)11(15)16-12(2,3)4/h1,10H,6-9H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVBWRVMMLNUNLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1(CC2)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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